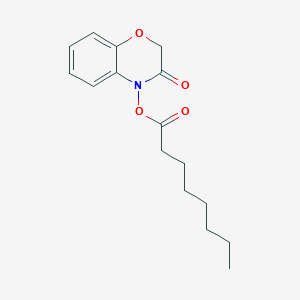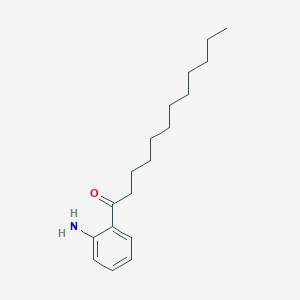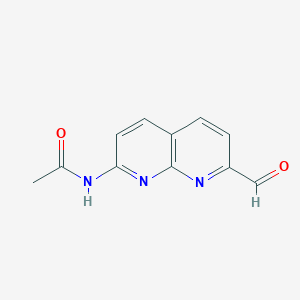
2-(4-Amino-3-methylphenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Amino-3-methylphenyl)ethan-1-ol is an organic compound with the molecular formula C9H13NO It is a derivative of phenylethanol, where the phenyl ring is substituted with an amino group at the 4-position and a methyl group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-3-methylphenyl)ethan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding nitro compound, 2-(4-Nitro-3-methylphenyl)ethan-1-ol, using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, with the nitro group being reduced to an amino group.
Another method involves the reductive amination of 3-methylbenzaldehyde with ammonia or an amine, followed by reduction of the resulting imine to the corresponding amine using a reducing agent like sodium borohydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reduction processes using hydrogen gas and palladium catalysts. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Amino-3-methylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amino group can be further reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Formation of 2-(4-Amino-3-methylphenyl)acetaldehyde or 2-(4-Amino-3-methylphenyl)acetone
Reduction: Formation of 2-(4-Amino-3-methylphenyl)ethanamine
Substitution: Formation of various substituted derivatives depending on the reagents used
Aplicaciones Científicas De Investigación
2-(4-Amino-3-methylphenyl)ethan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(4-Amino-3-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino group allows the compound to form hydrogen bonds and interact with various enzymes and receptors. In biological systems, it may act as an inhibitor or activator of specific enzymes, influencing metabolic pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Amino-3-chlorophenyl)ethan-1-ol
- 2-(4-Amino-3-iodophenyl)ethan-1-ol
- 2-(4-Amino-3-cyanophenyl)ethan-1-ol
Uniqueness
2-(4-Amino-3-methylphenyl)ethan-1-ol is unique due to the presence of both an amino group and a methyl group on the phenyl ring. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications. The methyl group can influence the compound’s reactivity and interaction with biological targets, differentiating it from other similar compounds.
Propiedades
Número CAS |
873458-32-3 |
|---|---|
Fórmula molecular |
C9H13NO |
Peso molecular |
151.21 g/mol |
Nombre IUPAC |
2-(4-amino-3-methylphenyl)ethanol |
InChI |
InChI=1S/C9H13NO/c1-7-6-8(4-5-11)2-3-9(7)10/h2-3,6,11H,4-5,10H2,1H3 |
Clave InChI |
TVXWDVHRJSISGT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)CCO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methyl-5-[(trimethylsilyl)ethynyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12608398.png)
![2-Acetyl-9-chloro-1-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B12608404.png)


![6-Amino-N-{[3-(1-hydroxyethyl)-4-nitrophenyl]methyl}hexanamide](/img/structure/B12608411.png)
![2,4-Dimethylpyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B12608414.png)
propanedinitrile](/img/structure/B12608418.png)


![5-Chloro-2-hydroxy-N-[4-methyl-2-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12608437.png)




